molecular formula C4H5BrClNO4 B13411081 Ethylbromochloronitroacetate

Ethylbromochloronitroacetate

Cat. No.: B13411081
M. Wt: 246.44 g/mol
InChI Key: ZRWYLJCSVZVTHH-UHFFFAOYSA-N
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Description

Ethylbromochloronitroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of bromine, chlorine, and nitro groups attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylbromochloronitroacetate can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of ethyl acetate. The general synthetic route involves the following steps:

    Bromination: Ethyl acetate is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

    Nitration: Finally, the chlorinated product is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

  • Continuous feeding of reactants into the reactor.
  • Maintaining optimal temperature and pressure conditions.
  • Efficient separation and purification of the final product using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethylbromochloronitroacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Substitution: Formation of ethyliodochloronitroacetate or ethylbromoiodonitroacetate.

    Reduction: Formation of ethylbromochloroaminoacetate.

    Hydrolysis: Formation of bromochloronitroacetic acid and ethanol.

Scientific Research Applications

Ethylbromochloronitroacetate has several applications in scientific research, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethylbromochloronitroacetate involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and nitro groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the structure and function of biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethylbromochloronitroacetate can be compared with other similar compounds such as:

    Ethylbromoacetate: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.

    Ethylchloronitroacetate: Lacks the bromine group, resulting in different reactivity and applications.

The presence of all three functional groups (bromine, chlorine, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry.

Properties

Molecular Formula

C4H5BrClNO4

Molecular Weight

246.44 g/mol

IUPAC Name

ethyl 2-bromo-2-chloro-2-nitroacetate

InChI

InChI=1S/C4H5BrClNO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3

InChI Key

ZRWYLJCSVZVTHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])(Cl)Br

Origin of Product

United States

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